molecular formula C16H22N2O3 B8190224 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Cat. No.: B8190224
M. Wt: 290.36 g/mol
InChI Key: KAFQASWKNUFTAV-UHFFFAOYSA-N
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Description

1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C16H22N2O3. It is characterized by a spirocyclic structure that includes an oxa-diaza ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 9-oxa-1,4-diaza-spiro[5.5]undecane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .

Scientific Research Applications

1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

  • 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
  • 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Comparison: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane has an additional oxo group, which can alter its chemical behavior and applications .

Properties

IUPAC Name

benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFQASWKNUFTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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